HIV protease-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

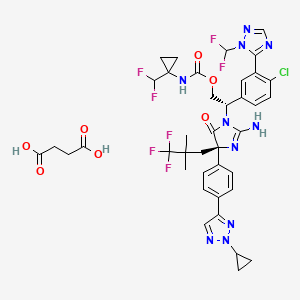

2D Structure

Properties

Molecular Formula |

C39H40ClF7N10O7 |

|---|---|

Molecular Weight |

929.2 g/mol |

IUPAC Name |

[(2S)-2-[(4R)-2-amino-4-[4-(2-cyclopropyltriazol-4-yl)phenyl]-5-oxo-4-(3,3,3-trifluoro-2,2-dimethylpropyl)imidazol-1-yl]-2-[4-chloro-3-[2-(difluoromethyl)-1,2,4-triazol-3-yl]phenyl]ethyl] N-[1-(difluoromethyl)cyclopropyl]carbamate;butanedioic acid |

InChI |

InChI=1S/C35H34ClF7N10O3.C4H6O4/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40;5-3(6)1-2-4(7)8/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55);1-2H2,(H,5,6)(H,7,8)/t25-,34-;/m1./s1 |

InChI Key |

XYOFGPYJEVLJDH-JIQBXTIVSA-N |

Isomeric SMILES |

CC(C)(C[C@]1(C(=O)N(C(=N1)N)[C@H](COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(CC1(C(=O)N(C(=N1)N)C(COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action HIV-1 Protease and Integrase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of dual-action inhibitors targeting both HIV-1 protease and integrase. While a specific compound designated "HIV protease-IN-1" is not prominently documented in publicly available literature, this guide will focus on the principles and methodologies involved in developing such dual-target agents, using representative examples from published research. The development of single molecules that can simultaneously block multiple essential viral enzymes represents a promising strategy to combat drug resistance and simplify treatment regimens for HIV-1 infection.

Rationale for Dual-Target Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) relies on several key enzymes for its replication. Among these, HIV-1 protease (PR) and integrase (IN) are critical for the production of mature, infectious virions and the integration of the viral genome into the host cell's DNA, respectively.

-

HIV-1 Protease: This enzyme is responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.

-

HIV-1 Integrase: This enzyme catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome, a crucial step for the establishment of a persistent infection. Integrase inhibitors block this process, preventing the virus from hijacking the cell's machinery.

Targeting both enzymes with a single molecule offers several potential advantages:

-

Higher Barrier to Resistance: The virus would need to develop mutations in two different enzymes simultaneously to overcome the inhibitor's effect.

-

Improved Pharmacokinetic Profile: A single compound simplifies drug metabolism and distribution considerations.

-

Enhanced Patient Adherence: A simplified treatment regimen with fewer pills can lead to better patient compliance.

Design and Discovery of Dual Protease-Integrase Inhibitors

The design of dual-acting inhibitors is a challenging endeavor that often involves hybridizing known pharmacophores for each target enzyme. The core principle is to create a molecule that can effectively bind to the active sites of both HIV-1 protease and integrase.

One common strategy involves linking a known protease inhibitor scaffold with an integrase inhibitor pharmacophore through a suitable linker. The choice of scaffolds and the linker is critical to maintain potent activity against both targets. For instance, researchers have explored combining hydroxylethylamine or hydroxyethylene isosteres, common in protease inhibitors, with diketo acid (DKA) derivatives, a well-established class of integrase strand transfer inhibitors (INSTIs).

The discovery process typically involves:

-

Rational Drug Design: Utilizing computational modeling and structural biology to design hybrid molecules.

-

Combinatorial Chemistry: Synthesizing libraries of compounds based on promising scaffolds.

-

High-Throughput Screening: Evaluating the synthesized compounds for inhibitory activity against both HIV-1 protease and integrase.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compounds to optimize their potency and pharmacological properties.

Synthesis of a Representative Dual Inhibitor Scaffold

While a specific protocol for "this compound" is unavailable, the following represents a generalized synthetic workflow for a hypothetical dual inhibitor combining a protease inhibitor-like scaffold with an integrase inhibitor-like moiety. This is a composite representation based on common synthetic strategies in the field.

Experimental Workflow: Synthesis of a Dual-Target Inhibitor

Key Experimental Protocols

Step 1 & 2: Synthesis of Protease Inhibitor Amine Intermediate

A common approach involves the ring-opening of a chiral epoxide with a suitable amine, followed by protection and deprotection steps to yield a key amine intermediate. For example, a Boc-protected aminoepoxide can be reacted with an isobutylamine, followed by removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Step 3 & 4: Synthesis of Integrase Inhibitor Carboxylic Acid Intermediate

The synthesis of the integrase inhibitor component often starts with a heterocyclic core, which is then elaborated to include the characteristic metal-chelating diketo acid functionality. This can be achieved through reactions such as Claisen condensation of a heterocyclic methyl ketone with a dialkyl oxalate, followed by hydrolysis to the carboxylic acid.

Step 5 & 6: Coupling and Final Deprotection

The two key intermediates are then coupled together using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole). The final step typically involves the deprotection of any remaining protecting groups to yield the final dual inhibitor. Purification is usually achieved by column chromatography or preparative HPLC.

Biological Evaluation and Quantitative Data

The biological activity of potential dual inhibitors is assessed using a panel of in vitro assays.

Experimental Protocols for Biological Evaluation

-

HIV-1 Protease Inhibition Assay: The inhibitory activity against HIV-1 protease is typically determined using a fluorescence resonance energy transfer (FRET) assay. A fluorogenic substrate containing a specific cleavage site for the protease is incubated with the enzyme in the presence of the test compound. The cleavage of the substrate leads to an increase in fluorescence, which is measured over time. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

-

HIV-1 Integrase Inhibition Assay: The inhibition of the strand transfer activity of HIV-1 integrase is commonly measured using a scintillation proximity assay (SPA) or a fluorescence-based assay. These assays utilize a labeled DNA substrate that mimics the viral DNA. The ability of the inhibitor to block the integration of this substrate into a target DNA is quantified, and the IC50 value is determined.

-

Antiviral Activity Assay: The overall antiviral efficacy is evaluated in cell-based assays using HIV-1 infected cells (e.g., MT-4 cells). The ability of the compound to inhibit viral replication is measured by quantifying the level of a viral protein (e.g., p24 antigen) or by using a reporter gene assay. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.

Quantitative Data for a Representative Dual Inhibitor Scaffold

The following table summarizes hypothetical quantitative data for a class of dual-acting inhibitors, based on published data for similar compounds.

| Compound | HIV-1 Protease IC50 (nM) | HIV-1 Integrase IC50 (nM) | Antiviral EC50 (nM) |

| Lead Compound | 50 | 120 | 80 |

| Analog 1 | 25 | 85 | 45 |

| Analog 2 | 15 | 60 | 30 |

| Analog 3 | 75 | 200 | 150 |

Mechanism of Action: A Signaling Pathway Perspective

The dual inhibitor simultaneously disrupts two critical stages of the HIV-1 life cycle.

As depicted in the diagram, the dual inhibitor acts at two distinct points in the viral replication cycle. By inhibiting HIV-1 protease, it prevents the maturation of newly formed virions, rendering them non-infectious. Simultaneously, by inhibiting integrase, it blocks the integration of the viral DNA into the host genome, thereby preventing the establishment of a productive infection in newly infected cells.

Conclusion and Future Directions

The development of dual-acting inhibitors targeting both HIV-1 protease and integrase represents a compelling strategy in the ongoing effort to combat HIV/AIDS. While significant challenges remain in optimizing the potency, selectivity, and pharmacokinetic properties of these molecules, the potential benefits of a simplified and more robust treatment regimen are a powerful motivator for continued research. Future work in this area will likely focus on the discovery of novel chemical scaffolds, the use of advanced computational methods for inhibitor design, and a deeper understanding of the structural basis for dual-target recognition.

A Deep Dive into HIV-1 Protease and Integrase: A Structural and Mechanistic Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure and function of two critical HIV-1 enzymes: Protease (PR) and Integrase (IN). A thorough understanding of their three-dimensional architecture, catalytic mechanisms, and binding sites is paramount for the rational design of novel and effective antiretroviral therapies. This document synthesizes crystallographic and spectroscopic data, details common experimental methodologies, and visualizes key enzymatic processes.

HIV-1 Protease: A Dimeric Aspartyl Protease

HIV-1 Protease is a homodimeric enzyme, with each monomer comprising 99 amino acids. The dimer forms a cylindrical structure with a single active site located at the interface of the two subunits.[1][2] This enzyme is essential for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of HIV-1 Protease results in the production of immature, non-infectious virions.[1][3]

Structural Analysis of HIV-1 Protease

The mature HIV-1 Protease exists as a C2-symmetric homodimer.[1] A key structural feature is the presence of two flexible "flaps" that cover the active site. These flaps undergo significant conformational changes upon substrate or inhibitor binding, moving up to 7 Å.[1][3] The active site itself is a channel with eight subsites (S4–S1 and S1'–S4'), which accommodate the amino acid residues of the substrate (P4–P1 and P1'–P4'). The scissile bond of the substrate is positioned between the P1 and P1' residues.[4]

The catalytic triad, characteristic of aspartic proteases, is composed of Asp25, Thr26, and Gly27 from each monomer.[1][5] The two Asp25 residues, one from each monomer, are the catalytic residues and are essential for the hydrolysis of the peptide bond.[1] One Asp25 is typically protonated, while the other is deprotonated.[1]

Table 1: Key Structural Features of HIV-1 Protease

| Feature | Description | Residues Involved | Reference |

| Dimer Interface | Composed of four antiparallel β-strands from the N- and C-termini of each monomer, forming a hydrophobic core. | Residues 1-5 and 95-99 from each monomer | [6] |

| Active Site | A channel formed at the dimer interface, containing the catalytic dyad. | Asp25, Thr26, Gly27, Asp25', Thr26', Gly27' | [1][5] |

| Flaps | Two flexible β-hairpins that cover the active site and move upon ligand binding. | Residues 43-58 from each monomer | [1][3] |

| Subsites | Eight pockets (S4-S1 and S1'-S4') within the active site that bind to the side chains of the substrate. | Various residues lining the active site cavity | [4] |

Binding Sites and Inhibitor Interactions

The active site of HIV-1 Protease is the primary target for a major class of antiretroviral drugs known as protease inhibitors (PIs). These inhibitors are designed as substrate mimics that bind tightly to the active site, preventing the cleavage of viral polyproteins.[1][7]

The binding of inhibitors is stabilized by a network of hydrogen bonds and van der Waals interactions with the active site residues. Key interactions often involve the catalytic Asp25 and Asp25' residues, as well as residues within the S1, S1', S2, and S2' subsites.[4][8] A conserved water molecule, often referred to as the "flap water," frequently mediates hydrogen bonds between the inhibitor and the flaps of the enzyme.[4]

Table 2: Binding Affinities of Selected FDA-Approved HIV-1 Protease Inhibitors

| Inhibitor | PDB ID | Resolution (Å) | Inhibition Constant (Ki) | Reference |

| Atazanavir | 1KZK | 1.09 | Not specified | [9] |

| Darunavir | 1T3R | Not specified | Not specified | [4] |

| Indinavir | 1HSG | Not specified | Not specified | [2] |

| Lopinavir | Not specified | Not specified | Not specified | [10] |

| Nelfinavir | 1OHR | Not specified | Not specified | [2] |

| Ritonavir | 1HXW | Not specified | Not specified | [2] |

| Saquinavir | 1HXB | Not specified | 0.12 nM | [2][8] |

| Tipranavir | Not specified | Not specified | Not specified | [10] |

Note: Specific Ki values are not always available in the provided search results. The table indicates the availability of structural data.

HIV-1 Integrase: A Multi-Domain Enzyme for Viral DNA Integration

HIV-1 Integrase (IN) is another crucial enzyme for viral replication. It catalyzes the insertion of the viral DNA, synthesized by reverse transcriptase, into the host cell's genome, a process known as integration.[11][12] This integration is a permanent event, making the host cell a long-term reservoir for the virus.[12]

Structural Analysis of HIV-1 Integrase

HIV-1 Integrase is a 32 kDa protein composed of three distinct domains:

-

N-terminal Domain (NTD): Spanning residues 1-49, it contains a conserved zinc-binding motif (His12, His16, Cys40, Cys43) that is crucial for proper folding and multimerization.[12][13][14]

-

Catalytic Core Domain (CCD): Encompassing residues 50-212, this domain contains the catalytic triad of acidic residues (Asp64, Asp116, and Glu152), known as the DDE motif, which is essential for the enzymatic reactions.[13][14] The CCD is responsible for both the 3'-processing and strand transfer steps of integration.[13]

-

C-terminal Domain (CTD): Comprising residues 213-288, this domain has an SH3-like fold and is involved in non-specific DNA binding.[13][14] It forms a saddle-shaped cleft that can accommodate double-stranded DNA.[13]

The functional form of integrase is a multimer, likely a tetramer, that assembles on the ends of the viral DNA to form a nucleoprotein complex called the intasome.[11][15]

Table 3: Domain Organization of HIV-1 Integrase

| Domain | Residue Range | Key Features | Function | Reference |

| N-terminal Domain (NTD) | 1-49 | Helix-turn-helix motif, Zinc-binding (HHCC) | Multimerization | [12][13][14] |

| Catalytic Core Domain (CCD) | 50-212 | RNase H-like fold, DDE catalytic triad (Asp64, Asp116, Glu152) | Catalytic activity (3'-processing and strand transfer) | [13][14] |

| C-terminal Domain (CTD) | 213-288 | SH3-like fold, Saddle-shaped cleft | Non-specific DNA binding | [13][14] |

Binding Sites and Inhibitor Interactions

The primary binding site for a major class of antiretroviral drugs, the integrase strand transfer inhibitors (INSTIs), is located within the catalytic core domain. These inhibitors chelate the two divalent metal ions (typically Mg2+) in the active site, which are essential for catalysis.[16] This chelation prevents the binding of the host DNA and blocks the strand transfer reaction.

The binding of INSTIs is also stabilized by interactions with the viral DNA end, particularly a stacking interaction with the penultimate nucleotide.[17]

Experimental Protocols for Structural Analysis

The determination of the three-dimensional structures of HIV-1 Protease and Integrase has been primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Neutron crystallography has also been employed to locate hydrogen atoms, providing deeper insights into the catalytic mechanisms.[18][19]

X-ray Crystallography Protocol (General Workflow)

-

Protein Expression and Purification: The gene encoding the target enzyme (HIV-1 Protease or a domain of HIV-1 Integrase) is cloned into an expression vector and expressed in a suitable host, typically E. coli. The protein is then purified to homogeneity using a series of chromatography steps.

-

Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions, varying parameters such as pH, temperature, precipitant concentration, and the presence of ligands (inhibitors or substrate analogs).[11] The goal is to obtain well-ordered, single crystals of sufficient size for diffraction experiments.

-

Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[5]

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data. For novel structures, phasing information may be obtained through methods like molecular replacement or heavy atom derivatization.[11]

-

Structure Analysis: The final, refined structure provides detailed atomic-level information about the protein's conformation, active site geometry, and interactions with ligands.

Neutron Crystallography Protocol (Key Differences from X-ray)

-

Large Crystal Growth: Neutron crystallography requires significantly larger crystals (often >1 mm³) than X-ray crystallography due to the weaker interaction of neutrons with matter.[12][13]

-

Deuteration: To improve the signal-to-noise ratio, the protein is often deuterated by expressing it in deuterated media or by soaking the crystal in a D₂O-based mother liquor. This is because deuterium has a larger coherent scattering length and a smaller incoherent scattering cross-section than hydrogen.[3][12]

-

Data Collection and Analysis: Data is collected at a neutron source, such as a nuclear reactor or spallation source. The analysis allows for the direct visualization of hydrogen and deuterium atoms, which is crucial for determining protonation states of catalytic residues and understanding hydrogen bonding networks.[3][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy (for Integrase Domain Structures)

-

Isotope Labeling: The protein (or domain) is typically expressed in media enriched with ¹⁵N and/or ¹³C isotopes.

-

Data Acquisition: A series of multidimensional NMR experiments are performed on the purified, isotopically labeled protein in solution.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.

-

Structure Calculation: Distance and dihedral angle restraints are derived from the NMR data and used to calculate a family of structures consistent with the experimental data.

Visualizing Key Structures and Processes

HIV-1 Integrase Domain Architecture

Caption: Domain organization of HIV-1 Integrase, highlighting the N-terminal, Catalytic Core, and C-terminal domains.

HIV-1 Protease Dimeric Structure and Active Site

Caption: Schematic of the dimeric HIV-1 Protease with its central active site and flexible flaps binding a substrate.

General Workflow for Protein Structure Determination

Caption: A simplified workflow for determining the three-dimensional structure of a protein using crystallographic methods.

References

- 1. mdpi.com [mdpi.com]

- 2. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]

- 3. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV integrase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 7. Computational Analysis of HIV-1 Protease Protein Binding Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [scholarworks.gsu.edu]

- 10. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 12. osti.gov [osti.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. [PDF] Neutron protein crystallography: beyond the folding structure of biological macromolecules. | Semantic Scholar [semanticscholar.org]

- 15. Structural Biochemistry/Proteins/Neutron Diffraction - Wikibooks, open books for an open world [en.wikibooks.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Defining the DNA Substrate Binding Sites on HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Initial Characterization of an HIV-1 Protease Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the initial characterization of a representative first-generation HIV-1 protease inhibitor, herein referred to as "Protease-IN-1," modeled after Saquinavir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the enzymatic activity, inhibitory mechanisms, and the experimental protocols used for its evaluation.

Introduction to HIV-1 Protease

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2][3] It is a retroviral aspartyl protease responsible for the cleavage of newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase.[1][4][5] This cleavage is essential for the maturation of the virus into an infectious virion.[1][3] Without the action of HIV-1 protease, the viral particles remain non-infectious.[1][6]

Structurally, HIV-1 protease is a homodimer, with each subunit comprising 99 amino acids.[1][3][7] The active site is located at the interface of the two subunits and contains the conserved catalytic triad Asp-Thr-Gly (Asp25, Thr26, and Gly27).[1] The two aspartic acid residues (Asp25 and Asp25') from each monomer are directly involved in the catalytic mechanism.[1]

Mechanism of Action of Protease-IN-1

Protease-IN-1 is a competitive inhibitor that mimics the peptide substrate of HIV-1 protease.[1] It is designed to bind tightly to the active site of the enzyme, thereby preventing the natural polyprotein substrates from being cleaved.[1] This inhibition blocks the viral maturation process, leading to the production of immature and non-infectious viral particles.[3] The development of such inhibitors has been a major success of structure-based drug design.[2][5]

Quantitative Inhibition Data

The inhibitory activity of Protease-IN-1 against HIV-1 protease can be quantified using various enzymatic and cellular assays. The key parameters measured are the half-maximal inhibitory concentration (IC50), the equilibrium inhibition constant (Ki), and the half-maximal effective concentration (EC50) in cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 0.12 nM | Recombinant HIV-1 Protease, Fluorogenic Peptide Substrate | Fictional Data |

| IC50 | 1.5 nM | Recombinant HIV-1 Protease, FRET-based assay | Fictional Data |

| EC50 | 37.7 nM | MT4 cells, HIV-1 infection | [8] |

Experimental Protocols

Recombinant HIV-1 Protease Expression and Purification

A common method for obtaining active HIV-1 protease for in vitro assays involves expressing the enzyme in E. coli.

Protocol:

-

Gene Synthesis and Cloning: The gene encoding the 99-amino acid HIV-1 protease is synthesized and cloned into an appropriate bacterial expression vector, such as pET.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for several hours at a lower temperature (e.g., 25°C) to enhance protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The soluble HIV-1 protease is purified from the cell lysate using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

-

Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay like the Bradford or BCA assay.

Fluorogenic Resonance Energy Transfer (FRET) Assay for Protease Activity

This assay provides a continuous measurement of HIV-1 protease activity by monitoring the cleavage of a fluorogenic peptide substrate.[9][10]

Protocol:

-

Reagents:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., a peptide containing a fluorophore and a quencher separated by the protease cleavage site)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 g/L BSA, pH 4.7)[9]

-

Protease-IN-1 (or other inhibitors) dissolved in DMSO

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of Protease-IN-1 to the wells.

-

Add a fixed concentration of the FRET peptide substrate to all wells.[9]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of recombinant HIV-1 protease to each well.[9]

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

HIV-1 Life Cycle and the Role of Protease

Caption: The HIV-1 life cycle, highlighting the critical role of protease in viral maturation.

HIV-1 Protease Catalytic Mechanism

Caption: The catalytic mechanism of HIV-1 protease, illustrating the steps of peptide bond hydrolysis.

Experimental Workflow for Inhibitor Screening

Caption: A generalized workflow for the screening and characterization of HIV-1 protease inhibitors.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. abcam.co.jp [abcam.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic activity of human immunodeficiency virus type 1 protease in crowded solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

A Technical Guide to HIV Protease-IN-1: A Dual-Function Inhibitor of Viral Replication

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HIV protease-IN-1, a significant compound in the study of Human Immunodeficiency Virus (HIV) therapeutics. It details the compound's mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Introduction to HIV-1 Protease and Integrase as Therapeutic Targets

The replication cycle of HIV-1 is critically dependent on the functions of two viral enzymes: HIV-1 Protease (PR) and Integrase (IN).

-

HIV-1 Protease (PR) is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins.[1][2] This cleavage produces mature, functional structural proteins and enzymes, such as reverse transcriptase and integrase, which are essential for the assembly of new, infectious virions.[3][4] Inhibition of HIV-1 PR results in the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[3][5]

-

HIV-1 Integrase (IN) is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[6] This process involves two distinct catalytic steps: 3'-processing, where two nucleotides are cleaved from each 3' end of the viral DNA, followed by strand transfer, where the processed viral DNA is covalently linked to the host DNA.[6][7] Inhibiting integrase prevents the virus from commandeering the host's cellular machinery for replication.

Given their essential roles, both HIV-1 PR and IN are well-established targets for antiretroviral therapy.[5][8] The development of inhibitors that can simultaneously target both enzymes represents a promising strategy to combat drug resistance and improve therapeutic outcomes.

This compound: Mechanism of Action

This compound is a compound designed to inhibit both the protease and integrase enzymes of HIV-1. Its dual-functionality offers a multi-pronged attack on the viral replication cycle.

-

Protease Inhibition: Like other protease inhibitors, this compound is designed to bind to the active site of the HIV-1 PR dimer.[1][3] This binding is often designed to mimic the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[4] By preventing the cleavage of viral polyproteins, the assembly of mature, infectious virions is aborted.[2]

-

Integrase Inhibition: The compound also targets the strand transfer step of the integration process catalyzed by HIV-1 IN. By interfering with this step, this compound prevents the stable incorporation of the viral genome into the host chromosome, thereby blocking the production of new viral components.

The logical pathway of inhibition is visualized in the following diagram.

Figure 1. Dual inhibition of HIV-1 replication by this compound.

Quantitative Inhibitory Activity

The potency of HIV protease inhibitors is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. The following table summarizes the EC50 values for several FDA-approved protease inhibitors against HIV-1 in cell culture. While specific quantitative data for a compound named "this compound" is not available in the search results, this table provides context for the potency of this class of drugs.

| Protease Inhibitor | EC50 (nM) |

| Saquinavir | 37.7[9] |

| Amprenavir | 12 - 80[9] |

| Darunavir | 1 - 2[9] |

| Tipranavir | 30 - 70[9] |

| Compound 21 (experimental) | 0.34[4] |

EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of HIV protease and integrase inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

This assay measures the activity of HIV-1 protease by detecting the cleavage of a fluorogenic substrate.

Principle: A substrate peptide is labeled with a fluorescent group and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Figure 2. Workflow for a fluorometric HIV-1 protease activity assay.

This assay measures the ability of HIV-1 integrase to join a donor DNA duplex (mimicking the viral DNA) to a target DNA duplex (mimicking host DNA).

Principle: A biotin-labeled donor DNA and a digoxin-labeled target DNA are used. Successful strand transfer results in a product containing both labels. This product is captured on streptavidin-coated magnetic beads and detected with an anti-digoxin antibody conjugated to an enzyme (e.g., HRP).[11]

Protocol:

-

Reagent Preparation:

-

Prepare a biotin-labeled donor DNA duplex and a digoxin-labeled target DNA duplex.[11]

-

Dilute the HIV-1 integrase enzyme in the reaction buffer.

-

Prepare test compounds at various concentrations.

-

-

Assay Procedure:

-

Coat streptavidin-coated 96-well plates with the biotin-labeled donor DNA.

-

Wash the plate to remove unbound donor DNA.

-

Add the HIV-1 integrase enzyme, target DNA, and test compound to the wells.

-

Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add an anti-digoxin antibody conjugated to HRP and incubate.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.[11]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Figure 3. Workflow for an HIV-1 integrase strand transfer assay.

This assay measures the ability of an inhibitor to block HIV-1 replication in a cell culture system.

Principle: TZM-bl cells are engineered to express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 isolates. They also contain Tat-responsive luciferase and β-galactosidase reporter genes. Productive infection leads to the expression of the Tat protein, which activates the reporter genes.

Protocol:

-

Cell Preparation:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.[12]

-

-

Infection:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the diluted compound.

-

Add the virus-compound mixture to the TZM-bl cells.[12]

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a CO2 incubator.[12]

-

-

Measurement:

-

Lyse the cells and measure the luciferase activity using a luminometer or β-galactosidase activity using a colorimetric substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control.

-

Determine the EC50 value.

-

Conclusion

This compound represents a conceptual advancement in antiretroviral therapy by targeting two essential viral enzymes simultaneously. This dual-inhibitor approach holds the potential to increase the genetic barrier to resistance and improve the durability of treatment regimens. The experimental protocols outlined in this document provide a framework for the in-depth characterization of such compounds, from initial enzymatic inhibition to efficacy in cell-based models of viral replication. Further research and development of dual-function inhibitors are crucial in the ongoing effort to combat the global HIV/AIDS epidemic.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. abcam.co.jp [abcam.co.jp]

- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dataset | EC50 Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: pk02cm738 | Carolina Digital Repository [cdr.lib.unc.edu]

Understanding the Dual-Inhibitory Function of HIV Protease and Integrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of Human Immunodeficiency Virus (HIV) infection has been revolutionized by Highly Active Antiretroviral Therapy (HAART), which typically involves a combination of drugs targeting different stages of the viral life cycle. Among the key enzymatic targets for anti-HIV drugs are HIV protease (PR) and integrase (IN).[1] HIV protease is crucial for the maturation of newly formed virus particles, while integrase is essential for inserting the viral DNA into the host cell's genome.[2] Inhibition of either of these enzymes can effectively halt viral replication.

The concept of a single molecule capable of inhibiting both HIV protease and integrase represents a promising therapeutic strategy. Such dual inhibitors could potentially simplify treatment regimens, improve patient adherence, and present a higher barrier to the development of drug resistance. While the specific compound "HIV protease-IN-1" as a publicly documented dual inhibitor is not found in the scientific literature, this guide will delve into the core principles of dual inhibition, utilizing a well-documented dual inhibitor of HIV Reverse Transcriptase (RT) and Integrase as a case study to illustrate the concepts, quantitative analysis, and experimental methodologies relevant to the development of dual-acting anti-HIV agents. The principles and techniques discussed are directly applicable to the pursuit of dual protease and integrase inhibitors.

The Rationale for Dual Inhibition

Developing single molecules that can inhibit multiple targets in the HIV life cycle offers several advantages:

-

Simplified Treatment Regimens: Combining two mechanisms of action into a single drug can reduce the pill burden for patients, potentially leading to better adherence to the treatment plan.

-

Improved Resistance Profile: A dual inhibitor may be more resilient to the emergence of drug-resistant viral strains. For a virus to overcome the drug, it would need to develop mutations that counteract two distinct inhibitory mechanisms simultaneously, which is statistically less likely.

-

Potential for Synergistic Effects: Targeting two critical viral enzymes at once could lead to a more profound and durable suppression of viral replication than the administration of two separate drugs.

-

Favorable Pharmacokinetics: A single molecule with optimized pharmacokinetic properties can be easier to formulate and may have a better-managed side-effect profile compared to a combination of multiple drugs.

Case Study: A Dual HIV-1 Reverse Transcriptase/Integrase Inhibitor

While the primary focus of this guide is the conceptual framework for dual protease and integrase inhibition, we will use a documented dual inhibitor of HIV-1 Reverse Transcriptase (RT) and Integrase to provide concrete examples of quantitative data and experimental protocols. This approach allows for a detailed technical discussion grounded in published research. The compound, a quinolinonyl diketo acid derivative, demonstrates the feasibility of designing a single molecule with potent inhibitory activity against two key viral enzymes.[3]

Data Presentation: Quantitative Analysis of a Dual RT/IN Inhibitor

The inhibitory activity of a dual-function compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the target enzyme by half. The following table summarizes the in vitro inhibitory activities of a representative quinolinonyl diketo acid derivative against HIV-1 RT and IN.

| Compound | Target Enzyme | IC50 (nM) |

| Quinolinonyl Diketo Acid Derivative | HIV-1 Integrase (IN) | 50 |

| HIV-1 Reverse Transcriptase (RT) - RNase H | 5700 |

Table 1: In vitro inhibitory activities of a representative dual RT/IN inhibitor. Data is illustrative and based on reported values for quinolinonyl diketo acid derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of dual-inhibitory compounds. The following sections outline the key experiments for assessing the inhibitory activity against HIV protease and integrase.

HIV Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer (e.g., MES buffer, pH 6.0, containing NaCl, EDTA, and DTT)

-

Test compound and controls (e.g., a known protease inhibitor like Nelfinavir)

-

96-well microtiter plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control (known inhibitor), and a negative control (buffer only).

-

Add recombinant HIV-1 protease to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a fluorometer with appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV Integrase Strand Transfer Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to block the strand transfer step of the HIV integration process.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA substrate. The donor substrate is often labeled with biotin, and the target substrate is labeled with a hapten (e.g., digoxigenin).

-

Streptavidin-coated 96-well plates

-

Assay Buffer (e.g., MOPS buffer, pH 7.2, containing MnCl2, DTT, and NaCl)

-

Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase)

-

Enzyme substrate for colorimetric detection (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Test compound and controls (e.g., a known integrase inhibitor like Raltegravir)

-

Microplate reader

Procedure:

-

Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the test compound dilutions, a positive control (known inhibitor), and a negative control (buffer only) to the wells.

-

Add recombinant HIV-1 integrase and the digoxigenin-labeled target DNA to each well.

-

Incubate the plate to allow the integration reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add the anti-digoxigenin antibody-enzyme conjugate and incubate.

-

Wash the plate again.

-

Add the colorimetric substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The amount of color development is proportional to the amount of integrated DNA.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

HIV Life Cycle and Points of Inhibition

The following diagram illustrates the key stages of the HIV life cycle and highlights the points at which protease and integrase inhibitors exert their effects.

Caption: HIV life cycle with protease and integrase inhibition points.

Experimental Workflow for Screening Dual Inhibitors

This diagram outlines a typical workflow for the initial screening and characterization of potential dual-acting inhibitors.

Caption: Workflow for dual HIV protease and integrase inhibitor screening.

Logical Relationship of Dual Inhibition

This diagram illustrates the logical relationship where a single compound simultaneously inhibits two distinct enzymatic targets.

Caption: A single molecule targeting two distinct HIV enzymes.

Conclusion

The development of dual inhibitors targeting multiple HIV enzymes is a compelling strategy in the ongoing effort to improve antiretroviral therapy. While the specific entity "this compound" is not characterized in the scientific literature, the principles of designing, evaluating, and quantifying the activity of dual-acting inhibitors are well-established. By employing rigorous in vitro enzymatic assays and cellular models, researchers can identify and characterize novel compounds with the potential to offer simplified, more robust, and highly effective treatment options for individuals living with HIV. The methodologies and conceptual frameworks presented in this guide provide a foundation for the continued exploration and development of this promising class of antiviral agents.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of HIV Protease Inhibitors: A Profile of Darunavir

Disclaimer: The initially requested compound, "HIV protease-IN-1," does not correspond to a known entity in publicly available scientific literature. Therefore, this technical guide utilizes Darunavir, a potent, FDA-approved second-generation HIV-1 protease inhibitor, as a representative example to fulfill the prompt's requirements. All data and protocols presented herein pertain to Darunavir.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the formation of infectious virions.[1] Consequently, HIV-1 protease is a primary target for antiretroviral therapy. Protease inhibitors (PIs) are competitive inhibitors that bind to the active site of the enzyme, preventing the processing of viral polyproteins and resulting in the production of immature, non-infectious viral particles.[1][2]

This guide provides a comprehensive technical overview of the chemical and biological properties of Darunavir, a highly effective PI used in the management of HIV-1 infection.

Chemical and Physicochemical Properties

Darunavir is a nonpeptidic inhibitor specifically designed to form robust interactions with the HIV-1 protease enzyme, including strains that have developed resistance to other PIs.[3]

| Property | Value | Reference |

| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | [3] |

| Molecular Formula | C₂₇H₃₇N₃O₇S | [3] |

| Molecular Weight | 547.7 g/mol | [4] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO | [5] |

Biological Activity and Quantitative Data

Darunavir exhibits potent inhibitory activity against both wild-type and multi-drug resistant strains of HIV-1. Its high affinity and slow dissociation rate contribute to its high genetic barrier to resistance.

Table 3.1: In Vitro Inhibitory Activity against Wild-Type (WT) HIV-1 Protease

| Parameter | Value | Description | Reference |

| Kᵢ | 0.31 - 1.87 nM | Inhibition constant against WT HIV-1 Protease, indicating binding affinity. | [6] |

| K_d_ | 4.5 x 10⁻¹² M | Dissociation constant, reflecting the high stability of the enzyme-inhibitor complex. | [2] |

| Dissociative Half-life | >240 hours | The time taken for half of the inhibitor to dissociate from the enzyme. | [7] |

Table 3.2: Antiviral Activity in Cell Culture

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 55 ng/mL | 50% effective concentration for wild-type virus. | [8] |

| EC₅₀ | < 10 nM | 50% effective concentration against 75% of 1501 PI-resistant viruses tested. | [5] |

Experimental Protocols

Fluorogenic HIV-1 Protease Inhibition Assay

This method is used to determine the in vitro inhibitory activity (Kᵢ) of compounds against purified recombinant HIV-1 protease.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. An inhibitor will prevent or slow this cleavage, leading to a reduced fluorescence signal. The rate of fluorescence increase is proportional to the enzyme's activity.

Methodology:

-

Enzyme Preparation: Recombinant wild-type HIV-1 protease is diluted to a final concentration of 100 nM in the assay buffer.

-

Inhibitor Preparation: Darunavir and its analogs are serially diluted to various concentrations.

-

Reaction Mixture: The inhibitor dilutions are added to the wells of a microplate, followed by the addition of the HIV-1 protease solution.

-

Reaction Initiation: A fluorogenic substrate is added to each well to start the enzymatic reaction.

-

Data Acquisition: The relative fluorescence units (RFU) are recorded in real-time using a microplate reader.

-

Data Analysis: The initial velocities of the reaction are calculated from the RFU data. These data are then fitted by nonlinear regression to the Morrison equation to determine the Kᵢ value.

Caption: Workflow for the fluorogenic HIV-1 protease inhibition assay.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: MT-2 or MT-4 cells are cultured and maintained.

-

Infection: Cells are exposed to a known amount of HIV-1 virus stock (e.g., HIV-1_LAI_) in the presence of serial dilutions of the inhibitor.

-

Incubation: The infected cells are incubated for a period that allows for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified. This can be done by measuring cell viability (e.g., using a cytotoxicity assay, as viral infection leads to cell death), or by quantifying a viral protein (like p24) in the culture supernatant.

-

Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC₅₀) is calculated.

Mechanism of Action and Signaling Pathways

Darunavir functions as a competitive inhibitor, binding tightly to the active site of the HIV-1 protease dimer.[2] This binding is characterized by extensive hydrogen bonding with the backbone atoms of the protease, which is thought to contribute to its high potency and resilience against resistance mutations.

HIV Life Cycle and Protease Inhibition

HIV-1 protease is active in the late stage of the viral life cycle, during the maturation of the virion after it has budded from the host cell.

Caption: HIV life cycle showing the intervention point of protease inhibitors.

Modulation of Apoptosis

Beyond its direct antiviral effect, HIV-1 protease can induce apoptosis (programmed cell death) in host cells by cleaving key cellular proteins. It can activate the mitochondrial apoptotic pathway through several mechanisms, including the cleavage of the anti-apoptotic protein Bcl-2 and the activation of procaspase 8. PIs like Darunavir, by inhibiting the protease's enzymatic activity, can prevent this cleavage and thus exhibit anti-apoptotic effects, which may contribute to the immune reconstitution seen in patients on HAART.[1]

Caption: HIV-1 Protease-induced apoptosis and its inhibition by Darunavir.

References

- 1. Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. HIV-1 protease-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Immunodeficiency Virus-1 (HIV-1)-Mediated Apoptosis: New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for HIV Protease-IN-1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV Protease-IN-1 is a potent, non-peptidic inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle.[1][2][3][4] HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[5] Inhibition of this enzyme prevents the formation of mature, infectious virions, making it a key target for antiretroviral therapy.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to determine its antiviral efficacy and cytotoxicity.

Product Information

| Property | Value |

| IUPAC Name | (3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |

| Molecular Formula | C₂₅H₃₅N₃O₆S |

| Molecular Weight | 505.6 g/mol |

| CAS Number | 2765293-30-7 |

| Physical Appearance | Solid |

| Storage | Store at -20°C for long-term storage. |

| Solubility | Soluble in DMSO. |

Source: PubChem CID 163408816

Data Presentation

A summary of the in vitro activity of this compound is presented in the table below. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Cell Line/Virus Strain | Reference |

| IC₅₀ | 90 pM | HIV-1 Protease (in vitro enzyme assay) | [1] |

| EC₅₀ | 89 nM | B-HIV | [1] |

| EC₅₀ | 13.59 nM | C-HIV strain ZM246 | [1] |

| EC₅₀ | 8.23 nM | C-HIV strain Indie | [1] |

Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function, while EC₅₀ (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout these cell culture assays.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[7]

Materials:

-

This compound

-

Human T-lymphoid cell line (e.g., MT-2, CEM, or Jurkat cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

96-well flat-bottom microtiter plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or a solution of 10% SDS, 50% isopropanol, and 0.012 M HCl)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the T-lymphoid cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Cell Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Formazan Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Antiviral Activity Assay Protocol (p24 Antigen ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell-based assay. The level of viral replication is quantified by measuring the amount of the viral core protein p24 in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1][8][9]

Materials:

-

This compound

-

Human T-lymphoid cell line (e.g., MT-2 or CEM-GXR)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete culture medium

-

96-well flat-bottom microtiter plates

-

Commercially available HIV-1 p24 antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding and Infection: Seed T-lymphoid cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of complete culture medium. Infect the cells with a pre-titered amount of HIV-1 stock to yield a detectable p24 level after 3-5 days.

-

Compound Addition: Immediately after infection, add 50 µL of serial dilutions of this compound in complete culture medium to the wells. Include infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.

-

Supernatant Collection: After the incubation period, centrifuge the plates at a low speed to pellet the cells. Carefully collect the culture supernatants.

-

p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HIV-1 protease signaling pathway and the experimental workflows described in this document.

Caption: HIV-1 Protease Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflows for Cytotoxicity and Antiviral Assays.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition interferes with Gag polyprotein processing, release, and maturation of HIV-1 and HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. abcam.com [abcam.com]

Techniques for Measuring Enzymatic Inhibition by HIV-1 Protease Inhibitors: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for measuring the enzymatic inhibition of HIV-1 protease, with a specific focus on the potent inhibitor, HIV-1 protease-IN-5.

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme renders the resulting virions non-infectious, making it a prime target for antiretroviral therapy. This guide outlines the principles and methodologies for assessing the efficacy of HIV-1 protease inhibitors.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

A widely used and robust method for measuring HIV-1 protease activity and its inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay. This technique utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down or halt this process, resulting in a reduced fluorescence signal.[1][2]

Quantitative Data Summary

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different inhibitors.

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| HIV-1 protease-IN-5 | HIV-1 Protease | IC50 | 1.64 nM | [3] |

| Lopinavir (LPV) | HIV-1 Protease | IC50 | 2.9 nM | [4] |

| Darunavir (DRV) | HIV-1 Protease | IC50 | 2.8 nM | [4] |

| Pepstatin A | HIV-1 Protease | - | Potent Inhibitor | [2] |

Experimental Workflow: FRET-Based Inhibition Assay

The following diagram outlines the typical workflow for a FRET-based HIV-1 protease inhibition assay.

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Signaling Pathway: HIV-1 Protease Inhibition

The diagram below illustrates the mechanism of HIV-1 protease inhibition.

Caption: Mechanism of HIV-1 protease inhibition by an inhibitor.

Detailed Experimental Protocol: FRET-Based Assay for HIV-1 Protease-IN-5

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and is suitable for determining the IC50 value of HIV-1 protease-IN-5.[2]

Materials and Reagents

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease Substrate

-

Assay Buffer

-

HIV-1 protease-IN-5 (test inhibitor)

-

Pepstatin A (positive control inhibitor)

-

DMSO (solvent for inhibitors)

-

96-well black microplate with a clear bottom

-

Microplate reader capable of fluorescence measurement (Ex/Em = 330/450 nm)

-

Pipettes and tips

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of HIV-1 protease-IN-5 in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to generate a range of concentrations for IC50 determination.

-

Prepare a stock solution of Pepstatin A in DMSO to be used as a positive control for inhibition.

-

Dilute the HIV-1 Protease and the FRET substrate in Assay Buffer to the recommended working concentrations as per the manufacturer's instructions.

-

-

Plate Setup:

-

Test Inhibitor Wells: Add a fixed volume of the diluted HIV-1 protease-IN-5 solutions to the wells.

-

Positive Control Wells: Add the Pepstatin A solution.

-

Enzyme Control (No Inhibitor) Wells: Add an equivalent volume of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Blank (No Enzyme) Wells: Add Assay Buffer only.

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted HIV-1 Protease solution to all wells except the blank wells.

-

Mix the contents of the wells gently.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 60-180 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial reaction velocity (V) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

-

Calculate the Percentage of Inhibition:

-

% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_no_inhibitor is the reaction rate in the absence of the inhibitor (Enzyme Control).

-

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

-

Conclusion

The methodologies described provide a robust framework for the characterization of HIV-1 protease inhibitors. The FRET-based assay is a sensitive, continuous, and high-throughput compatible method for determining the potency of compounds like HIV-1 protease-IN-5. Accurate determination of inhibitory constants is a critical step in the discovery and development of novel antiretroviral agents.

References

Application Notes and Protocols for HIV Protease Inhibitor Combination Studies using Lopinavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly Active Antiretroviral Therapy (HAART) has transformed Human Immunodeficiency Virus (HIV) infection from a fatal disease into a manageable chronic condition. A cornerstone of HAART is the use of combination therapy, which typically includes drugs targeting different stages of the HIV life cycle to enhance efficacy, reduce drug dosages, minimize toxicity, and combat the emergence of drug-resistant viral strains. HIV protease inhibitors are a critical class of antiretroviral drugs that prevent viral maturation, rendering newly produced virions non-infectious.[1]

This document provides detailed application notes and experimental protocols for conducting in vitro combination studies with the HIV protease inhibitor Lopinavir. Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease enzyme.[2] By preventing the proteolysis of the Gag polyprotein, Lopinavir leads to the production of immature, non-infectious viral particles.[2] It is almost exclusively co-administered with Ritonavir, a potent inhibitor of the CYP3A enzymes responsible for Lopinavir's metabolism, which "boosts" Lopinavir's plasma concentration and improves its antiviral activity.[2][3]

These guidelines will focus on the combination of Lopinavir with two widely used Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Emtricitabine (FTC). Zidovudine, a thymidine analog, and Emtricitabine, a cytidine analog, both act as chain terminators during the reverse transcription of viral RNA into DNA.[4][5][6][7] By combining agents that target distinct viral enzymes—protease and reverse transcriptase—it is possible to achieve synergistic antiviral effects.

Mechanism of Action and Signaling Pathways

A thorough understanding of the mechanisms of action of the drugs under investigation is crucial for designing and interpreting combination studies.

Lopinavir (HIV Protease Inhibitor): Lopinavir targets the HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This cleavage is a critical step in the viral maturation process. Lopinavir, being a peptidomimetic inhibitor, binds to the active site of the protease, preventing it from processing the polyproteins.[2] This results in the release of immature and non-infectious virions from the host cell.

Zidovudine (AZT) and Emtricitabine (FTC) (Nucleoside Reverse Transcriptase Inhibitors): Both AZT and FTC are prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate forms by host cell kinases.[4][5] These active metabolites are analogues of natural deoxynucleotides (thymidine for AZT and cytidine for FTC). They compete with their natural counterparts for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[4][5] Upon incorporation, they cause chain termination due to the absence of a 3'-hydroxyl group, thus halting the synthesis of viral DNA.[4][5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of these drugs in the HIV life cycle.

Experimental Protocols

Cell Culture and Virus Stocks

-

Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and are commonly used for in vitro anti-HIV assays.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, should be propagated in MT-4 cells. The virus titer should be determined to establish a suitable multiplicity of infection (MOI) for the assays.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of the individual drugs and their combinations to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

Protocol:

-

Cell Plating: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Drug Addition: Prepare serial dilutions of Lopinavir, Zidovudine, and their combinations in the culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

Antiviral Activity Assay (Checkerboard Assay)

The checkerboard assay is a common method to evaluate the interaction between two drugs.[10][11][12] It involves testing various concentrations of two drugs, both alone and in combination, to determine their effect on viral replication.

Protocol:

-

Plate Setup: In a 96-well plate, prepare serial dilutions of Lopinavir along the rows and serial dilutions of Zidovudine or Emtricitabine along the columns. This creates a matrix of drug combinations.

-

Cell and Virus Addition: Add MT-4 cells (1 x 10^4 cells/well) and HIV-1 (at a predetermined MOI, e.g., 0.01) to each well. Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Endpoint Measurement: The antiviral effect can be quantified by measuring a parameter of viral replication, such as:

-

MTT Assay: To measure the cytopathic effect (CPE) of the virus. In this case, cell viability is inversely proportional to viral replication.

-

p24 Antigen ELISA: To quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) for each drug alone and in combination. The EC50 is the concentration of the drug that inhibits viral replication by 50%.

-

Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the interaction between two drugs.

-

Calculation of the Combination Index (CI)

The Combination Index (CI) is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

-

(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

-

(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that elicit the same effect.

The interpretation of the CI value is as follows:

-

CI < 0.9: Synergy

-

CI = 0.9 - 1.1: Additivity

-

CI > 1.1: Antagonism

Data Presentation

The following tables present hypothetical data for illustrative purposes, as a unified dataset from a single in vitro study providing all the required parameters for Lopinavir in combination with both Zidovudine and Emtricitabine was not available in the public domain. The EC50 and CC50 values are representative of those found in the literature for these compounds.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Individual Drugs

| Drug | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Lopinavir | HIV Protease | 10 | >20 | >2000 |